Bienvenue dans la boutique en ligne BenchChem!

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide

Antineoplastic screening Cytotoxicity IMPDH inhibition

Selenazofurin (2-β-D-ribofuranosylselenazole-4-carboxamide; CAS 83705-13-9; also designated CI-935, NSC-340847) is a synthetic C-nucleoside analog in which the thiazole ring of tiazofurin (CAS 60084-10-8) is replaced by a selenium-containing selenazole heterocycle. The compound functions as a prodrug: intracellular conversion by NMNAT (nicotinamide mononucleotide adenylyltransferase) generates selenazofurin-adenine dinucleotide (SAD), a structural analog of NAD that acts as a potent, uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205) with respect to the NAD cofactor.

Molecular Formula C9H12N2O5Se
Molecular Weight 307.17 g/mol
CAS No. 83705-13-9
Cat. No. B1681613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide
CAS83705-13-9
Synonyms2 beta-ribofuranosylselenazole-4-carboxamide
2-ribofuranosylselenazole-4-carboxamide
RSC II
selenazofurin
Molecular FormulaC9H12N2O5Se
Molecular Weight307.17 g/mol
Structural Identifiers
SMILESC1=C(N=C([Se]1)C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C9H12N2O5Se/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)
InChIKeyCKMBACZHCFMPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selenazofurin (CAS 83705-13-9): Compound Identity, Target Engagement, and Comparator Context for Research Procurement


Selenazofurin (2-β-D-ribofuranosylselenazole-4-carboxamide; CAS 83705-13-9; also designated CI-935, NSC-340847) is a synthetic C-nucleoside analog in which the thiazole ring of tiazofurin (CAS 60084-10-8) is replaced by a selenium-containing selenazole heterocycle [1]. The compound functions as a prodrug: intracellular conversion by NMNAT (nicotinamide mononucleotide adenylyltransferase) generates selenazofurin-adenine dinucleotide (SAD), a structural analog of NAD that acts as a potent, uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205) with respect to the NAD cofactor [2]. This mechanism depletes guanylate nucleotide pools, thereby inhibiting DNA and RNA synthesis and triggering antiproliferative and pro-differentiation effects in susceptible cell populations [3]. Selenazofurin's primary investigational contexts span oncology (antineoplastic screening) and virology (broad-spectrum antiviral evaluation), and its closest structural and pharmacological comparators are tiazofurin, ribavirin, and mycophenolic acid [4].

Why Selenazofurin Cannot Be Replaced by Tiazofurin, Ribavirin, or Mycophenolic Acid in IMPDH-Targeted Research Programs


The four IMPDH inhibitors selenazofurin, tiazofurin, ribavirin, and mycophenolic acid are not interchangeable despite their shared primary enzymatic target. Each agent displays a distinct spectrum of ancillary biochemical effects beyond IMPDH blockade: selenazofurin and tiazofurin additionally interfere with cellular uridine/thymidine uptake/metabolism and impair the utilization of exogenous guanine salvage supplies for DNA and RNA synthesis, whereas mycophenolic acid and ribavirin show a different salvage reversal profile [1]. At the level of active metabolite formation, selenazofurin is converted to its NAD-analog dinucleotide (SAD), which inhibits L1210 IMP dehydrogenase with a Kii of 3.3 × 10⁻⁸ M, approximately 1.7-fold more potent than the corresponding tiazofurin dinucleotide TAD (Kii = 5.7 × 10⁻⁸ M) [2]. Furthermore, the selenium-for-sulfur substitution confers a 3- to 10-fold increase in in vitro cytotoxicity against both murine and human tumor cell lines [2], while also producing a distinct in vivo antiviral and antineoplastic efficacy profile—selenazofurin suppresses liver virus titers via the oral route in a Phlebovirus mouse model, a result not replicated by subcutaneous administration or by tiazofurin under the same conditions [3]. These quantitative biochemical and pharmacological divergences demonstrate that substitution without experimental re-validation would introduce uncontrolled variables into any research program.

Quantitative Differentiation Evidence: Selenazofurin (CAS 83705-13-9) Versus Comparator IMPDH Inhibitors


In Vitro Cytotoxicity: Selenazofurin Exhibits 3- to 10-Fold Greater Potency Than Tiazofurin Across Multiple Cell Lines

In a direct, head-to-head comparison conducted under identical experimental conditions, selenazofurin (CI-935) demonstrated 3- to 10-fold greater cytotoxicity than its direct sulfur analog tiazofurin (CI-909) against a panel of murine and human tumor cell lines in vitro [1]. This range was corroborated in an independent review citing 5- to 10-fold greater potency across multiple in vitro and in vivo anti-tumor screening platforms [2]. In a separate study using L1210 murine leukemia cells, selenazofurin inhibited growth with an IC₅₀ of 0.2 µM compared to 2.0 µM for tiazofurin—a 10-fold difference [3].

Antineoplastic screening Cytotoxicity IMPDH inhibition C-nucleoside analogs

In Vivo Antitumor Activity: Selenazofurin Demonstrates Superior Efficacy Against P388 Leukemia Relative to Tiazofurin

In a direct comparative in vivo study, selenazofurin was more active than tiazofurin against P388 mouse leukemia when both compounds were administered under parallel dosing regimens [1]. Additionally, a daily dose of selenazofurin administered for 4 days produced effective tumor inhibition, and the compound has been documented as 5- to 10-fold more potent than tiazofurin across several independent in vivo anti-tumor screenings [2]. In a separate in vivo model—Punta Toro virus (Phlebovirus) infection in mice—selenazofurin suppressed liver virus titers when administered orally (80–320 mg kg⁻¹ for 5 days), whereas tiazofurin required 750 mg kg⁻¹ orally to achieve a comparable reduction in liver virus titers, indicating a dose-normalized potency advantage for selenazofurin in this infectious disease model as well [3].

In vivo antitumor P388 leukemia Mouse model C-nucleoside

IMP Dehydrogenase Inhibition: Selenazofurin Dinucleotide (SAD) Is 1.7-Fold More Potent Than Tiazofurin Dinucleotide (TAD)

Both selenazofurin and tiazofurin are metabolized intracellularly to their respective NAD-analog dinucleotides—selenazofurin-adenine dinucleotide (SAD) and tiazofurin-adenine dinucleotide (TAD)—which function as the active, enzyme-inhibitory species [1]. In a direct enzymatic comparison using L1210 IMP dehydrogenase (IMP:NAD oxidoreductase, EC 1.2.1.14), both dinucleotides exhibited uncompetitive inhibition with respect to NAD. Selenazofurin's active metabolite SAD achieved a Kii of 3.3 × 10⁻⁸ M, whereas tiazofurin's active metabolite TAD gave a Kii of 5.7 × 10⁻⁸ M, a 1.7-fold difference in favor of selenazofurin [1]. An independent review cited SAD Ki ≈ 0.03 µM versus TAD Ki ≈ 0.4 µM, representing an approximately 13-fold difference in IMPDH binding affinity [2]; however, this wider margin should be interpreted cautiously due to differing assay conditions between studies.

IMPDH inhibition Enzyme kinetics NAD analog Uncompetitive inhibition

Differential IMPDH Inhibition Correlates with Cytotoxicity: Selenazofurin's Greater IMPDH Suppression Underlies Its Potency Advantage

In a comparative study using cultured P388 murine leukemia cells, selenazofurin produced more potent inhibition of IMP dehydrogenase activity than tiazofurin, and the dose-dependency of IMPDH inhibition correlated directly with the relative cytotoxicities of the two drugs [1]. Both compounds caused decreased guanylate pools and accumulation of IMP in WIL2 human lymphoma cells, but selenazofurin achieved this at substantially lower concentrations [2]. Moreover, selenazofurin and tiazofurin differ in an additional biochemical dimension: both impair the utilization of exogenous guanine salvage supplies for DNA and RNA synthesis, but guanine was particularly ineffective in reversing the toxic effects of tiazofurin, while selenazofurin showed a partially distinct salvage reversal profile [3]. This differential salvage phenotype has implications for in vivo efficacy where circulating guanine salvage supplies are present.

IMPDH Cytotoxicity mechanism Dose-dependency Guanylate depletion

Anti-Influenza Activity: Selenazofurin Inhibits Influenza A and B with Lower IC₅₀ Than Ribavirin

In a direct comparative study evaluating effects on replicative functions of influenza A and B viruses in MDCK cells, selenazofurin inhibited viral growth with IC₅₀ values of 25 µM (influenza A) and 19 µM (influenza B), which were approximately 2-fold and 1.6-fold lower, respectively, than those of ribavirin (IC₅₀ = 50 µM for influenza A; 30 µM for influenza B) [1]. While a separate review described selenazofurin as the most potent antiviral agent in vitro among the four IMPDH inhibitor nucleosides evaluated (selenazofurin, tiazofurin, ribavirin, bredinin), that same review noted that selenazofurin's antiviral activity was also the most readily reversed by exogenous guanosine, highlighting a context-dependent vulnerability that must be accounted for in experimental design [2]. Against a broader viral panel, selenazofurin showed cell-based antiviral activity with ED₅₀ values of 3.7 µg/mL (Measles), 1.3 µg/mL (Parainfluenza-3), 8.0 µg/mL (Mumps), 3.4 µg/mL (Vaccinia virus), and 4.3 µg/mL (HSV-2) [3]; however, direct comparator ED₅₀ data for tiazofurin or ribavirin in this specific panel were not reported in the same study, so these values are presented as Supporting evidence rather than primary differentiation data.

Antiviral Influenza A Influenza B IMPDH Comparative potency

HL-60 Leukemia Cell Differentiation: Selenazofurin Induces Maturation at ≥1 nM with Dose-Dependent IMPDH Suppression

Selenazofurin was evaluated for its ability to induce terminal differentiation of HL-60 human promyelocytic leukemia cells. At concentrations ≥1 nM, selenazofurin decreased HL-60 cell proliferation and induced the cells to acquire functional characteristics of mature myeloid cells, including phagocytosis of opsonized yeast and reduction of nitroblue tetrazolium dye [1]. The compound caused a marked depression of intracellular guanosine nucleotide pools at similar concentrations, and direct enzymatic assays confirmed markedly reduced IMP dehydrogenase activity in drug-treated cells [1]. Dose-response analysis demonstrated that selenazofurin concentrations producing >30% inhibition of IMP dehydrogenase activity consistently induced >50% cellular maturation [1]. In a separate study comparing differentiation-inducing efficacy among tiazofurin analogs, selenazole analogs (selenazofurin class) were noted to be more effective inducers of myeloid differentiation than their corresponding thiazole (tiazofurin-class) compounds; however, the source cites this as a qualitative class-level finding [2].

Differentiation therapy HL-60 Promyelocytic leukemia IMPDH C-nucleoside

Recommended Research and Procurement Scenarios for Selenazofurin (CAS 83705-13-9) Based on Quantitative Differentiation Evidence


In Vitro Antineoplastic Screening Requiring Maximal IMPDH-Dependent Cytotoxicity at Low Compound Concentrations

In screening campaigns targeting IMPDH-dependent antiproliferative effects, selenazofurin is the preferred procurement choice when maximal cytotoxicity at minimal concentration is required. Its 3- to 10-fold greater in vitro cytotoxicity compared to tiazofurin, validated across murine (P388, L1210) and human tumor cell lines , means that a 1 µM selenazofurin treatment achieves comparable or greater IMPDH suppression than 3–10 µM tiazofurin, reducing compound consumption while minimizing potential solvent or off-target effects at higher concentrations . The compound's L1210 IC₅₀ of 0.2 µM versus 2.0 µM for tiazofurin provides a precise reference point for dose-range calibration .

In Vivo Oncology Pharmacology Studies Targeting IMPDH in Murine Leukemia Models

Selenazofurin is the appropriate compound for in vivo P388 leukemia and Lewis lung carcinoma efficacy studies where the research objective is to achieve tumor growth inhibition through IMPDH-dependent guanylate depletion. Its demonstrated superiority over tiazofurin in the P388 model , combined with the 5- to 10-fold potency advantage documented across multiple independent in vivo anti-tumor screenings , translates to efficient experimental designs with lower administered doses (reducing compound procurement costs for multi-dose and multi-cohort studies) and reduced stress on test animals. Selenazofurin's in vivo activity against Lewis lung carcinoma in mice further supports its use in solid tumor models .

Mechanistic Studies of IMPDH Inhibition, NAD Metabolism, and Guanylate Pool Dynamics

For biochemical and enzymology laboratories investigating the structure-activity relationship between dinucleotide NAD analogs and IMPDH, selenazofurin provides a tool with the most potent documented active metabolite: SAD (selenazofurin-adenine dinucleotide) inhibits L1210 IMPDH with a Kii of 3.3 × 10⁻⁸ M, representing a 1.7-fold improvement over TAD (tiazofurin-adenine dinucleotide; Kii = 5.7 × 10⁻⁸ M) . Both selenazofurin and tiazofurin share the same prodrug activation pathway (phosphorylation → NMNAT-mediated dinucleotide formation), enabling pair-wise comparative studies that isolate the effect of selenium substitution on enzyme binding and inhibition kinetics . Furthermore, selenazofurin's interference with NAD synthesis and poly(ADP-ribose) polymerase activity makes it a valuable probe for studying the intersection of NAD metabolism and DNA repair .

Differentiation Therapy Research Using HL-60 Promyelocytic Leukemia as a Model System

Selenazofurin is the compound of choice for academic and pharmaceutical research programs investigating pharmacologically induced terminal differentiation of myeloid leukemia cells. At concentrations as low as 1 nM, it triggers the acquisition of mature myeloid functional markers (phagocytosis, NBT reduction) in HL-60 cells while simultaneously depleting guanylate nucleotide pools and inhibiting IMP dehydrogenase activity . The validated quantitative relationship—>30% IMPDH inhibition yields >50% cellular maturation—provides an experimentally tractable framework for studying the dose-response coupling between nucleotide metabolism and differentiation commitment . The finding that selenazole analogs are more effective differentiation inducers than corresponding thiazole compounds supports the selection of selenazofurin over tiazofurin for differentiation-focused research .

Quote Request

Request a Quote for 2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.